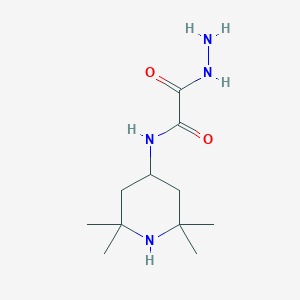
2-(2,4-Dimethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)guanidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the guanidine group. It can react with various electrophiles, such as aldehydes and ketones, to form imines. It can also react with isocyanates to form ureas.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,4-Dimethylphenyl)guanidine in lab experiments include its high reactivity and versatility. It can be used as a reagent in various organic synthesis reactions and as a catalyst in various chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(2,4-Dimethylphenyl)guanidine. One potential area of research is the development of new synthetic methods for the compound, which can improve the yield and reduce the environmental impact. Another potential area of research is the investigation of its potential applications in medicine, such as the development of new drugs for the treatment of cancer and fungal infections. Additionally, the mechanism of action and the biochemical and physiological effects of the compound can be further studied to better understand its potential applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it a versatile compound that can be used in various applications. However, its potential toxicity and the need for careful handling and disposal should be considered. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of 2-(2,4-Dimethylphenyl)guanidine involves the reaction of 2,4-dimethylaniline with cyanamide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Scientific Research Applications
2-(2,4-Dimethylphenyl)guanidine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It has also been used as a catalyst in various chemical reactions, such as the synthesis of imines and oxazoles.
properties
CAS RN |
112677-30-2 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChI Key |
RYIUHRFCOGHNTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
synonyms |
N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
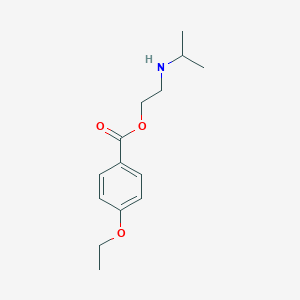
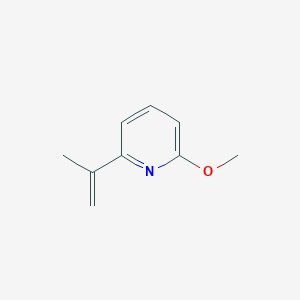
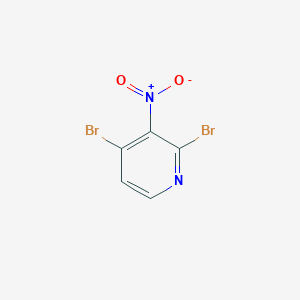
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

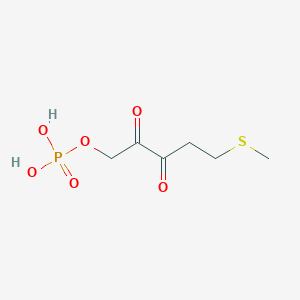
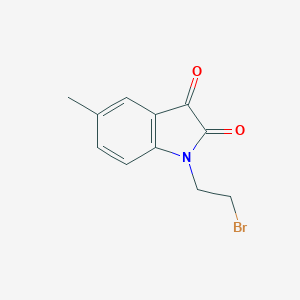
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
